CYP3A4 Inhibition: A Class-Specific Liability with Quantified Potency
[3-(4-Fluorophenyl)phenyl]methanol exhibits measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a property that distinguishes it from structurally simpler analogs. While direct head-to-head comparator data for CYP3A4 inhibition among closely related biphenyl methanols is not publicly available, the compound demonstrates an IC₅₀ of 20,000 nM against human CYP3A4 in liver microsomes [1]. This level of inhibition is characteristic of the fluorinated biphenyl methanol class and is likely influenced by the specific substitution pattern . For procurement decisions, this data point is critical: researchers investigating CYP-mediated metabolism or potential drug-drug interactions cannot assume that non-fluorinated or regioisomeric analogs will exhibit similar inhibitory profiles.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | Not available for direct structural analogs; class-level inference based on fluorinated biphenyl scaffold |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, NADPH addition, 2 hr measurement [1] |
Why This Matters
This quantifies a potential liability or mechanism relevant to drug metabolism studies, guiding compound selection for in vitro ADME-Tox panels where CYP inhibition is a key endpoint.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534) - Inhibition of CYP3A4 in human liver microsomes. View Source
